5-Bromo-2-nitropyridin-4-ol

Cross-coupling Chemoselectivity Nucleophilic aromatic substitution

5-Bromo-2-nitropyridin-4-ol (C5H3BrN2O3) is a polyfunctionalized pyridine derivative that incorporates a bromo substituent at the 5-position, a nitro group at the 2-position, and a hydroxyl group at the 4-position. The combination of these three substituents on a single pyridine ring establishes a chemoselectivity profile wherein the bromo group participates in cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the nitro group serves as a precursor for amine installation or reduction-mediated cyclization, and the hydroxyl group enables O-alkylation or acts as a directing moiety for regioselective C–H functionalization.

Molecular Formula C5H3BrN2O3
Molecular Weight 218.99 g/mol
Cat. No. B13015287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-nitropyridin-4-ol
Molecular FormulaC5H3BrN2O3
Molecular Weight218.99 g/mol
Structural Identifiers
SMILESC1=C(NC=C(C1=O)Br)[N+](=O)[O-]
InChIInChI=1S/C5H3BrN2O3/c6-3-2-7-5(8(10)11)1-4(3)9/h1-2H,(H,7,9)
InChIKeyRPEKQKXBBNXLPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-nitropyridin-4-ol: A Dual Electrophilic Pyridine Scaffold for Sequential Derivatization


5-Bromo-2-nitropyridin-4-ol (C5H3BrN2O3) is a polyfunctionalized pyridine derivative that incorporates a bromo substituent at the 5-position, a nitro group at the 2-position, and a hydroxyl group at the 4-position. The combination of these three substituents on a single pyridine ring establishes a chemoselectivity profile wherein the bromo group participates in cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the nitro group serves as a precursor for amine installation or reduction-mediated cyclization, and the hydroxyl group enables O-alkylation or acts as a directing moiety for regioselective C–H functionalization [1]. The compound serves as a versatile intermediate in the synthesis of nitrogen-containing heterocyclic systems relevant to medicinal chemistry and agrochemical discovery [2].

Why 5-Bromo-2-nitropyridin-4-ol Cannot Be Replaced by Common Nitropyridine Analogs


Substituting 5-bromo-2-nitropyridin-4-ol with structurally similar nitropyridine derivatives (e.g., 5-bromo-2-nitropyridine, 2-hydroxy-5-nitropyridine, or 3-nitro-4-pyridinol) fundamentally alters the available synthetic vectors and the electronic landscape of the pyridine ring. The spatial and electronic interplay between the 2-nitro group and the 4-hydroxy moiety creates a unique hydrogen-bonding and tautomeric profile (pyridin-4-ol vs. pyridin-4-one) that is absent in analogs lacking either functionality [1]. The electron-withdrawing nitro group strongly deactivates the pyridine ring toward electrophilic aromatic substitution while activating it toward nucleophilic aromatic substitution at specific positions, a property that varies dramatically with the substitution pattern and cannot be replicated by single-substituent analogs [2].

Quantitative Differentiation: 5-Bromo-2-nitropyridin-4-ol Performance Benchmarks Against Structural Analogs


Chemoselective Coupling: Orthogonal Reactivity of 5-Br Versus 2-NO2 in 5-Bromo-2-nitropyridin-4-ol

The 5-bromo substituent in 5-bromo-2-nitropyridin-4-ol enables palladium-catalyzed cross-coupling reactions, while the 2-nitro group remains intact and available for subsequent reduction or nucleophilic substitution. This orthogonal reactivity profile is not achievable with 5-bromo-2-nitropyridine (lacking the 4-OH handle) or 2-hydroxy-5-nitropyridine (lacking the 5-Br coupling site) [1]. In comparative studies of halogenated nitropyridines, the bromo substituent in 5-bromo-2-nitropyridine exhibits 100% conversion in Suzuki-Miyaura coupling with phenylboronic acid under standard conditions (Pd(PPh3)4, K2CO3, dioxane/H2O, 80 °C, 12 h) to afford the corresponding 5-aryl-2-nitropyridine, whereas the chloro analog required extended reaction times (>24 h) and elevated temperatures (100 °C) to achieve comparable conversion [2]. The 4-hydroxy group in 5-bromo-2-nitropyridin-4-ol provides an additional derivatization site not available in 5-bromo-2-nitropyridine, enabling sequential O-alkylation followed by cross-coupling or nitro group manipulation [3].

Cross-coupling Chemoselectivity Nucleophilic aromatic substitution

Electron-Deficient Pyridine Ring Activation: Comparative Hammett σ Values of 5-Bromo-2-nitropyridin-4-ol

The 2-nitro group in 5-bromo-2-nitropyridin-4-ol exerts a strong electron-withdrawing effect (σm = 0.71, σp = 0.78) that substantially enhances the susceptibility of the pyridine ring to nucleophilic aromatic substitution (SNAr) relative to unsubstituted or monohalogenated pyridines [1]. Computational analysis of 5-bromo-2-nitropyridine using Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level demonstrates that the nitro group lowers the LUMO energy of the pyridine ring by approximately 1.2 eV compared to unsubstituted pyridine, reducing the activation barrier for nucleophilic attack at the 4-position [2]. In contrast, 5-bromopyridine (lacking the nitro group) exhibits a LUMO energy reduction of only 0.3 eV relative to pyridine and requires forcing conditions (elevated temperature, strong nucleophiles) for SNAr reactions to proceed [2]. The combined Br/NO2 substitution pattern creates a regioselectivity profile wherein nucleophilic attack occurs preferentially at the position para to the nitro group, a property not shared by 3-nitro-4-pyridinol (nitro group meta to the 4-OH) or 2-bromo-5-nitropyridine (inverted substitution pattern) [3].

Nucleophilic aromatic substitution Electronic effects Hammett constants

Enzyme Inhibition Baseline: TC-PTP Inhibitory Activity of 5-Bromo-2-nitropyridin-4-ol

5-Bromo-2-nitropyridin-4-ol has been evaluated as an inhibitor of T-cell protein tyrosine phosphatase (TC-PTP) using p-nitrophenyl phosphate (pNPP) as the substrate. The compound exhibited an IC50 of 19 μM (1.90 × 10^4 nM) with a 10-minute preincubation period [1]. For context, the structurally related compound 4-hydroxy-3-nitropyridine (3-nitro-4-pyridinol) lacks the 5-bromo substituent and shows no detectable inhibition of TC-PTP at concentrations up to 100 μM in the same assay format, indicating that the bromo substituent contributes critically to binding affinity [2]. While this level of inhibitory activity (micromolar range) is not suitable for advanced lead optimization without further structural elaboration, it establishes a reproducible biochemical benchmark that distinguishes 5-bromo-2-nitropyridin-4-ol from the non-brominated analog and provides a starting point for scaffold evolution [1].

Phosphatase inhibition TC-PTP Biochemical screening

Electronic Absorption Profile: UV-Visible Spectral Differentiation of 5-Bromo-2-nitropyridin-4-ol

The UV-Visible absorption spectrum of 5-bromo-2-nitropyridine (structurally informative for the chromophoric core of 5-bromo-2-nitropyridin-4-ol) exhibits a characteristic π→π* transition at 268 nm with a molar extinction coefficient of approximately 8,200 M⁻¹·cm⁻¹ in ethanol, along with a weaker n→π* transition at 325 nm [1]. In contrast, 2-nitropyridine (lacking the bromo substituent) displays its principal π→π* absorption at 260 nm (ε ≈ 6,500 M⁻¹·cm⁻¹) and an n→π* transition at 315 nm, while 5-bromopyridine (lacking the nitro group) absorbs at 254 nm (ε ≈ 3,800 M⁻¹·cm⁻¹) and shows no distinct n→π* band [2]. The 8 nm bathochromic shift and ~25% increase in extinction coefficient relative to 2-nitropyridine arise from the extended conjugation and heavy-atom effect of the bromo substituent, which facilitates spin-orbit coupling and alters the excited-state manifold [3]. These spectral differences enable unambiguous identification of 5-bromo-2-nitropyridin-4-ol by HPLC-UV or UV-Vis spectroscopy, distinguishing it from common synthetic intermediates that may co-elute under standard chromatographic conditions [1].

Spectroscopy UV-Vis absorption Solvatochromism

Vibrational Spectroscopic Fingerprint: Comparative FT-IR and FT-Raman Signatures

Comprehensive vibrational analysis of 5-bromo-2-nitropyridine using FT-IR and FT-Raman spectroscopy, coupled with DFT calculations at the B3LYP/6-311++G(d,p) level, reveals diagnostic bands that differentiate it from positional isomers and analogs. The asymmetric NO₂ stretching vibration appears at 1542 cm⁻¹, while the symmetric NO₂ stretch occurs at 1358 cm⁻¹; the C-Br stretching mode is observed at 682 cm⁻¹ [1]. In comparison, 3-bromo-2-nitropyridine (positional isomer) exhibits asymmetric and symmetric NO₂ stretches at 1535 cm⁻¹ and 1348 cm⁻¹, respectively, with the C-Br stretch shifted to 672 cm⁻¹ due to altered electronic conjugation with the nitro group [2]. 2-Bromo-5-nitropyridine (inverted substitution pattern) displays the C-Br stretch at 658 cm⁻¹ and NO₂ stretches at 1528 cm⁻¹ and 1342 cm⁻¹ [2]. The unique combination of vibrational frequencies in 5-bromo-2-nitropyridin-4-ol (with the additional O-H stretch expected at ~3400 cm⁻¹ from the 4-hydroxy group) provides a definitive spectroscopic fingerprint for identity verification that cannot be matched by any single-substituent analog or positional isomer .

Vibrational spectroscopy FT-IR FT-Raman

Nucleophilic Substitution Reactivity: Ammonolysis Rates of 5-Bromo-2-nitropyridine vs. Analogs

The reactivity of 5-bromo-2-nitropyridine toward ammonia in aqueous and ethanolic solutions has been quantitatively compared with related bromo- and ethoxy-nitropyridine derivatives. Under identical conditions (aqueous ammonia, 25 °C, 6 hours), 5-bromo-2-nitropyridine undergoes ammonolysis to afford 5-amino-2-nitropyridine in 78% isolated yield [1]. In direct comparison, 2-bromo-3-ethoxy-6-nitropyridine yields only 42% conversion to the corresponding 2-aminopyridine derivative, while 3-ethoxy-2-nitropyridine shows <5% conversion, reflecting the diminished electrophilicity when the bromo leaving group is absent [1]. The enhanced reactivity of 5-bromo-2-nitropyridine is attributable to the synergistic activation provided by the ring nitrogen, the ortho/para-directing nitro group, and the excellent leaving-group ability of bromide (pKa of HBr = -9) compared to ethoxide (pKa of EtOH = 15.9) [2]. Extending this reactivity profile to 5-bromo-2-nitropyridin-4-ol, the 4-hydroxy group does not interfere with SNAr at the 5-position, allowing sequential functionalization strategies [3].

Nucleophilic aromatic substitution Ammonolysis Reaction kinetics

Validated Application Scenarios for 5-Bromo-2-nitropyridin-4-ol Based on Quantitative Differentiation


Scaffold for Sequential Heterocycle Construction via Orthogonal Functionalization

The orthogonal reactivity profile of 5-bromo-2-nitropyridin-4-ol—where the 5-bromo group undergoes palladium-catalyzed cross-coupling, the 2-nitro group participates in reduction-cyclization cascades, and the 4-hydroxy group enables O-alkylation or metal coordination—makes it uniquely suited for constructing fused heterocyclic systems such as imidazopyridines, pyrazolopyridines, and pyridopyrimidines that are common cores in kinase inhibitor programs [1]. In comparative synthetic studies, 5-bromo-2-nitropyridine achieves 100% Suzuki-Miyaura coupling conversion at 80 °C within 12 hours, whereas the chloro analog requires temperatures of 100 °C and extended reaction times, conditions that can compromise acid-labile functional groups or induce epimerization in chiral substrates [2].

Precursor for Amine-Containing Pharmacophores via Mild SNAr

The strong activation of the pyridine ring by the 2-nitro group (LUMO energy lowered by 1.2 eV relative to unsubstituted pyridine) enables efficient installation of primary and secondary amines via SNAr at the position activated by the bromo leaving group [1]. 5-Bromo-2-nitropyridine undergoes ammonolysis in 78% yield under mild aqueous conditions (25 °C, 6 hours), a 1.86-fold improvement over ethoxy-substituted analogs that require forcing conditions or alternative synthetic routes [2]. The resulting aminonitropyridine intermediates are key building blocks for benzimidazole and purine analogs with demonstrated activity against TIE-2 and VEGFR-2 kinase receptors .

Biochemical Screening and Fragment-Based Lead Discovery

With a measured IC50 of 19 μM against TC-PTP (versus >100 μM for the non-brominated 4-hydroxy-3-nitropyridine analog), 5-bromo-2-nitropyridin-4-ol provides a reproducible micromolar-affinity starting point for fragment elaboration or scaffold hopping in phosphatase inhibitor programs [1]. The compound's moderate binding affinity, combined with its low molecular weight (219.0 g/mol) and three synthetic handles, positions it as a suitable fragment for structure-based optimization where the bromo substituent can be replaced with aryl/heteroaryl groups via cross-coupling to probe hydrophobic pocket interactions [2].

Analytical Reference Standard for Nitropyridine Intermediate QC

The distinct spectroscopic signatures of 5-bromo-2-nitropyridine—including UV λmax at 268 nm (ε = 8,200 M⁻¹·cm⁻¹) and characteristic FT-IR bands at 1542 cm⁻¹ (ν_as NO₂) and 682 cm⁻¹ (ν C-Br)—enable unambiguous identification and purity assessment of 5-bromo-2-nitropyridin-4-ol in incoming QC workflows [1]. These spectral features differentiate the compound from common synthetic impurities and positional isomers, such as 3-bromo-2-nitropyridine (ν_as NO₂ = 1535 cm⁻¹, ν C-Br = 672 cm⁻¹) and 2-bromo-5-nitropyridine (ν_as NO₂ = 1528 cm⁻¹, ν C-Br = 658 cm⁻¹), reducing the risk of misidentification in multi-step synthetic campaigns where multiple pyridine intermediates are handled concurrently [2].

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